4-(4-Nitrophenyl)-3-morpholinone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method includes the reaction of 4-nitrophenol with morpholine under specific conditions to form the morpholinone ring. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and precise control of reaction parameters to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-3-morpholinone-d4
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the morpholinone ring
Scientific Research Applications
4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: Employed in biochemical assays to study enzyme kinetics and interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the morpholinone ring provides stability and specific binding properties. The deuterium atoms enhance the compound’s stability and provide unique spectroscopic properties, making it valuable in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, known for its use as a pH indicator and intermediate in chemical synthesis.
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the deuterium labeling, used in various chemical reactions and studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and stability in chemical reactions. This isotopic labeling makes it a valuable tool in scientific research, particularly in studies requiring precise molecular analysis .
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
InChI Key |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.